KRIBB3 is a synthetic, diarylisoxazole derivative initially discovered through a high-throughput screening effort to identify inhibitors of tumor cell migration []. Classified as a small molecule inhibitor, it plays a significant role in scientific research, particularly in the fields of oncology and cell biology, as a tool to investigate the functions of heat shock protein 27 (Hsp27) and microtubules.
KRIBB3 was developed as part of a series of analogs derived from other known compounds, particularly CBI-0997, which also exhibits anti-cancer properties. The compound is classified as a microtubule inhibitor and an Hsp27 (heat shock protein 27) inhibitor, which plays a crucial role in cellular stress responses and cancer cell survival. Its chemical structure is defined as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, and it has been shown to exhibit significant biological activity against various cancer cell lines .
The synthesis of KRIBB3 involves several key steps that allow for the modification of substituents on the aryl moieties, facilitating the exploration of structure-activity relationships. The synthetic pathway typically begins with the formation of the isoxazole ring through the reaction of appropriate phenolic precursors with hydroxylamine derivatives.
The molecular structure of KRIBB3 features a distinctive isoxazole core linked to two aromatic rings. The presence of methoxy groups on these rings enhances its solubility and potentially its biological activity.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for structural confirmation .
KRIBB3 primarily acts through its interaction with microtubules, leading to mitotic arrest in cancer cells. The compound inhibits microtubule polymerization by binding to tubulin, disrupting normal mitotic processes and inducing apoptosis.
The mechanism by which KRIBB3 exerts its anticancer effects involves several key processes:
Analytical techniques confirm that KRIBB3 maintains its integrity under various conditions, which is essential for its application in biological assays .
KRIBB3 has garnered attention for its potential applications in cancer therapy due to its unique mechanism of action:
The design of KRIBB3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) emerged from systematic optimization of the lead compound CBI-0997 (5-(2,4-dimethoxy-5-ethylphenyl)-4-(4-bromophenyl)isoxazole). Initial screening of a synthetic compound library identified CBI-0997 as a potent inhibitor of MDA-MB-231 breast cancer cell migration (IC₅₀ = 50 nM). However, its bromophenyl moiety posed potential metabolic instability and toxicity concerns. Strategic replacement of the bromide with a methoxy group yielded KRIBB3, significantly enhancing drug-like properties while preserving anti-migratory activity. This scaffold refinement prioritized: (1) improved metabolic stability through reduced electrophilicity; (2) enhanced solubility via introduction of hydrogen-bond accepting groups; and (3) maintenance of planar biphenyl topology critical for target engagement [1] [7].
The isoxazole core was retained as a privileged scaffold in anticancer agents due to its ability to:
Table 1: Evolution from Lead Compound to KRIBB3
Compound | R Group | Migration Inhibition IC₅₀ (MDA-MB-231) | Key Advantages |
---|---|---|---|
CBI-0997 | Br | 50 nM | Initial lead potency |
KRIBB3 | OCH₃ | Comparable to CBI-0997 | Enhanced metabolic stability, reduced toxicity risk |
KRIBB3 synthesis employs a modular approach centered on 1,3-dipolar cycloaddition for isoxazole ring formation, followed by cross-coupling for biphenyl assembly:
Step 1: Isoxazole Core Constructionβ-Ketoester precursors, synthesized from substituted acetophenones and diethyl oxalate, undergo cyclocondensation with hydroxylamine hydrochloride. This forms ethyl 5-aryl-isoxazole-3-carboxylates. For KRIBB3, two distinct isoxazole intermediates are prepared:
Step 2: Suzuki-Miyaura Biphenyl CouplingPalladium-catalyzed cross-coupling between the 4-bromoisoxazole (Intermediate B analog) and the boronic acid derivative of Intermediate A constructs the critical biphenyl linkage. Key reaction parameters include:
Scheme: KRIBB3 Synthetic Pathway
Ethyl 4-(4-methoxyphenyl)isoxazole-5-boronate + 4-Bromo-5-(5-ethyl-2-hydroxy-4-methoxyphenyl)isoxazole │ Pd Catalyst, Base │ ▼ Biphenyl Isoxazole Scaffold │ Hydrolysis/Decarboxylation │ ▼ KRIBB3
Alternative routes explored for structural analogs include copper-catalyzed [3+2] cycloadditions between nitrile oxides and alkynes, providing regioselective access to 3,5-disubstituted isoxazoles. Recent advances employ solvent-free mechanochemical synthesis under ball-milling conditions, improving atom economy and reducing reaction times to 20-60 minutes [2] [9].
The ortho-hydroxyl moiety on the biphenyl system is indispensable for KRIBB3's anticancer activity. SAR studies demonstrate:
Table 2: Impact of Hydroxyl Group Modifications on Anticancer Activity
Compound | R¹ | R² | Hsp27 Binding Kd (μM) | Cell Migration IC₅₀ (nM) |
---|---|---|---|---|
KRIBB3 | OH | OCH₃ | 0.48 ± 0.07 | ~50 |
Analog 1 | OCH₃ | OCH₃ | 3.92 ± 0.51 | >500 |
Analog 2 | H | OCH₃ | Not detectable | >1000 |
The 4-methoxy group on the second phenyl ring governs target selectivity and cellular penetration:
Strategic modifications to the KRIBB3 scaffold focus on improving Hsp27 binding and pharmacokinetic properties:
Bioisosteric Replacements:
Auxiliary Group Additions:
Table 3: Target Affinity Enhancement via Functional Modifications
Modification Type | Example Structure | Hsp27 Kd (μM) | VEGFR2 IC₅₀ (μM) | Solubility (μg/mL) |
---|---|---|---|---|
Parent KRIBB3 | None | 0.48 | >100 | 8.2 ± 0.3 |
C3-Carboxamide | 5-(Arylcarbamoyl) | 0.52 | 0.92 ± 0.13 | 24.7 ± 1.2 |
C3-Hydrazone | Oxoindole-hydrazone | 1.21 | 2.03 ± 0.2 | 42.9 ± 2.1 |
D-Amino Acid Conjugate | D-Tyrosine-KRIBB3 | 0.49 | >100 | 18.5 ± 0.9 |
The most promising strategy employs chiral amino acid conjugates at the phenolic oxygen. L-tyrosine conjugates demonstrate 3-fold enhanced cellular uptake but suffer from rapid peptidase degradation. Conversely, D-amino acid analogs (e.g., D-tyrosine-KRIBB3) maintain potency while exhibiting >90% stability in human plasma after 24 hours. This approach leverages the benefits of peptide-drug conjugates (improved targeting, solubility) while circumventing metabolic limitations through D-stereochemistry [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7